molecular formula C33H40O20 B12314454 2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12314454
M. Wt: 756.7 g/mol
InChI Key: RTZQSPCWWLUJTE-UHFFFAOYSA-N
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Description

2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound characterized by multiple hydroxyl groups and a chromen-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process often includes protection and deprotection steps to manage the multiple hydroxyl groups. Common reagents used in the synthesis include protecting agents like acetyl chloride and deprotecting agents such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity to enzymes and receptors. The chromen-4-one core may interact with cellular pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with a similar chromen-4-one core and multiple hydroxyl groups.

    Kaempferol: Another flavonoid with a similar structure but different hydroxylation pattern.

    Myricetin: Contains additional hydroxyl groups compared to the compound .

Uniqueness

The uniqueness of 2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one lies in its specific hydroxylation pattern and the presence of multiple sugar moieties, which may confer unique biological activities and chemical properties.

Properties

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

IUPAC Name

2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C33H40O20/c1-10-22(39)25(42)28(45)31(47-10)53-30-27(44)24(41)20(9-35)52-33(30)50-16-3-2-11(4-13(16)36)17-7-15(38)21-14(37)5-12(6-18(21)49-17)48-32-29(46)26(43)23(40)19(8-34)51-32/h2-7,10,19-20,22-37,39-46H,8-9H2,1H3

InChI Key

RTZQSPCWWLUJTE-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)OC6C(C(C(C(O6)CO)O)O)O)O)O)CO)O)O)O)O)O

Origin of Product

United States

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